molecular formula C18H16ClFN2O3 B1623392 Proflazepam CAS No. 52829-30-8

Proflazepam

Cat. No. B1623392
Key on ui cas rn: 52829-30-8
M. Wt: 362.8 g/mol
InChI Key: RCDQRWWSKKYAJG-UHFFFAOYSA-N
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Patent
US03963777

Procedure details

1 g of crude 7-chloro-1-(2,3-epoxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is dissolved in 15 ml of methanol and 15 ml of 2 N sulfuric acid and stirred for 1 hour at 25°C. Then the solution is made alkaline with 3 N sodium hydroxide and the methanol is carefully distilled on a rotary evaporator. The aqueous phase is extracted with ethyl acetate and the ethyl acetate solution is washed with water, dried over magnesium sulfate, filtered and concentrated. By chromatography of the residue on silica gel with ethyl acetate/methanol (9:1) there is isolated 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one of melting point 116°-117°C.
Name
7-chloro-1-(2,3-epoxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH:13]3[O:15][CH2:14]3)[C:10](=[O:16])[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1.S(=O)(=O)(O)[OH:26].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH:13]([OH:26])[CH2:14][OH:15])[C:10](=[O:16])[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1 |f:2.3|

Inputs

Step One
Name
7-chloro-1-(2,3-epoxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2CC2CO2)=O)C2=C(C=CC=C2)F)C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the methanol is carefully distilled on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2CC(CO)O)=O)C2=C(C=CC=C2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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